N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide, commonly known as CMX-2043, is a small molecule drug that has been under investigation for its potential therapeutic benefits in various diseases.
Scientific Research Applications
Herbicidal Activity
A study by Kai et al. (1998) explored the synthesis and herbicidal activities of 2-(5-isoxazolyloxy)acetamide derivatives, which share a part of the chemical structure with the compound . These derivatives demonstrated potent herbicidal activity against upland weeds without affecting cotton, indicating the potential agricultural applications of such compounds in weed management. The structure-activity relationships revealed that compounds with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group attached to the oxyacetamide oxygen exhibited significant herbicidal activity (Kai et al., 1998).
Antimicrobial Agents
Sah et al. (2014) conducted research on the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which, like the compound , contains a 4-chlorophenyl moiety. The synthesized compounds showed moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential use of such compounds in the development of new antimicrobial agents (Sah et al., 2014).
Metabolism Studies
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Although the study focused on chloroacetamide herbicides rather than the specific compound , it provides valuable insights into how similar compounds might be metabolized in biological systems. This information could be relevant for understanding the environmental and health impacts of such chemicals (Coleman et al., 2000).
Mechanism of Action
Target of action
The compound “N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(3-methoxyphenoxy)acetamide” belongs to the class of oxadiazoles . Oxadiazoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be diverse, depending on the specific functional groups present in the molecule.
Mode of action
The mode of action of oxadiazoles can vary greatly depending on their specific structure and the target they interact with. Some oxadiazoles act by inhibiting key enzymes in the target organism, while others might interact with cell receptors or DNA .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and affect the organism’s metabolism .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to the accumulation or depletion of certain metabolites, affecting the cell’s function .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-24-16-3-2-4-17(10-16)25-12-19(23)21-11-15-9-18(26-22-15)13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYJKJXAUDLUOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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